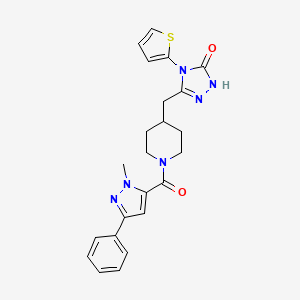

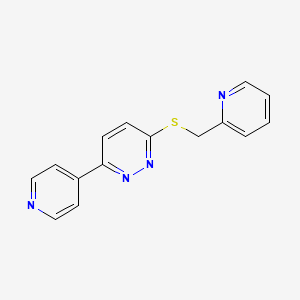

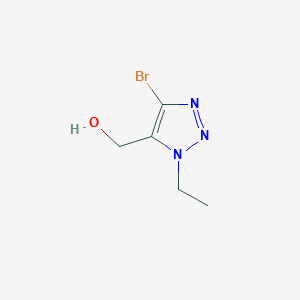

![molecular formula C15H8FN3OS B2626053 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 907973-61-9](/img/structure/B2626053.png)

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

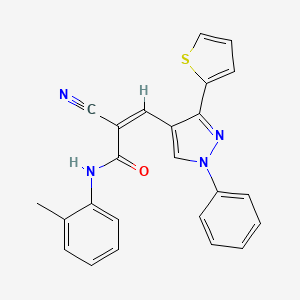

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Fluorescence Sensors for Metal Ions

One notable application of compounds related to 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is in the development of fluorescent sensors for detecting metal ions. A study by Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines, demonstrating their potential as fluorescent sensors for Al3+ and Zn2+. These compounds showed significant absorption and emission spectral changes upon coordination with Al3+/Zn2+, indicating their capability for metal ion detection. The binding stoichiometry and mechanism were further elucidated using techniques like electrospray ionization mass spectrometry (ESI-MS) and density functional theory (Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V., 2019).

Antimicrobial Activity

Compounds featuring the benzothiazole moiety have been explored for their antimicrobial properties. Jagtap et al. (2010) synthesized novel fluoro-substituted sulphonamide benzothiazole compounds and evaluated them for antimicrobial activity, highlighting the therapeutic potential of such structures. The synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010).

Anticancer Activity

The benzothiazole scaffold is also significant in anticancer research. For example, Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in anticancer therapy. The identified compound demonstrated activity against various tests, including Mycobacterium smegmatis GyrB ATPase assay and antituberculosis activity, without being cytotoxic at relevant concentrations (Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D., 2013).

Orientations Futures

Thiazole derivatives, including “4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide”, could be further explored for their potential biological activities . For instance, their potential as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors could be further investigated for the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYJWQDFHWGXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

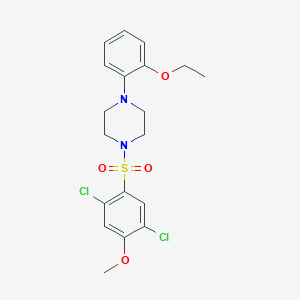

![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)

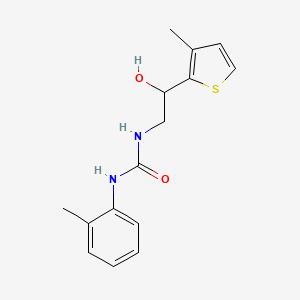

![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

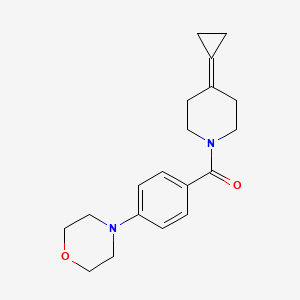

![1-(2-chlorobenzyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2625983.png)